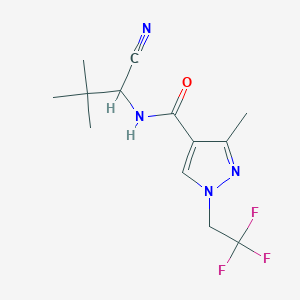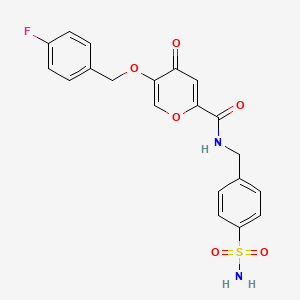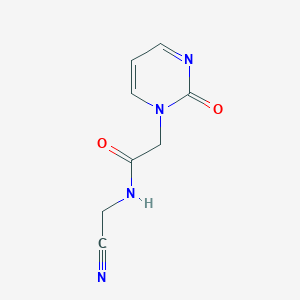
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide, also known as CP-690,550, is a synthetic small molecule that acts as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in cytokine signaling and immune cell development. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide selectively inhibits JAK3 by binding to its ATP-binding pocket and preventing its activation. JAK3 is primarily expressed in immune cells, where it plays a crucial role in cytokine signaling and immune cell development. By inhibiting JAK3, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide effectively reduces immune cell activation and cytokine production, leading to a reduction in inflammation.
生化和生理效应
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to effectively reduce inflammation and immune cell activation in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis.
实验室实验的优点和局限性
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide is a potent and selective inhibitor of JAK3, making it an ideal tool for studying the role of JAK3-mediated cytokine signaling pathways in various biological processes. However, its clinical development has been hampered by its potential side effects, including an increased risk of infections and malignancies. Additionally, N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has a short half-life and requires frequent dosing, which may limit its clinical utility.
未来方向
There are several potential future directions for the development of JAK3 inhibitors, including the identification of more potent and selective compounds with improved pharmacokinetic properties. Additionally, JAK3 inhibitors may have potential applications in the treatment of various autoimmune and inflammatory diseases beyond rheumatoid arthritis and psoriasis, such as multiple sclerosis and systemic lupus erythematosus. Further research is needed to fully understand the potential therapeutic applications of JAK3 inhibitors and to address their potential side effects.
合成方法
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with cyanomethyl bromide to yield N-(cyanomethyl)-2-oxo-1,2-dihydropyrimidine-4-carboxamide. The resulting compound is then treated with acetic anhydride to form N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide.
科学研究应用
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and immune cell activation by inhibiting JAK3-mediated cytokine signaling pathways.
属性
IUPAC Name |
N-(cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-2-4-10-7(13)6-12-5-1-3-11-8(12)14/h1,3,5H,4,6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNIUJTQMFZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(2-oxopyrimidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

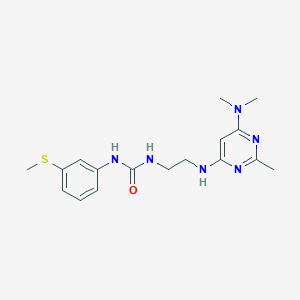
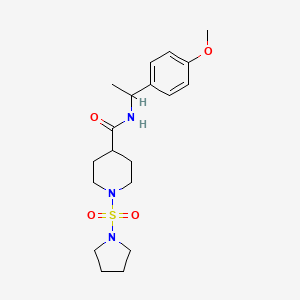
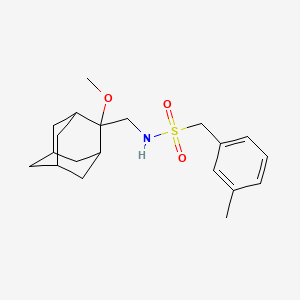
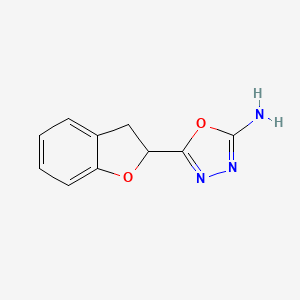
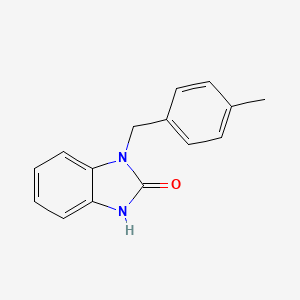
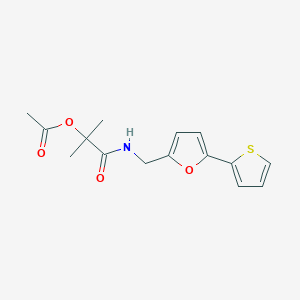
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)
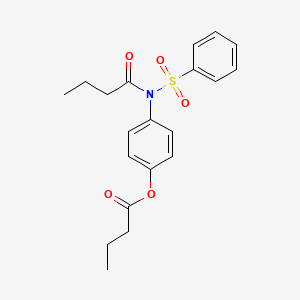
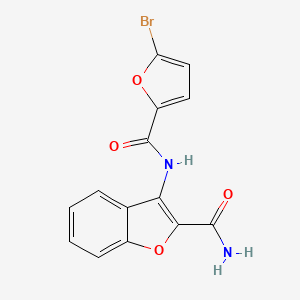
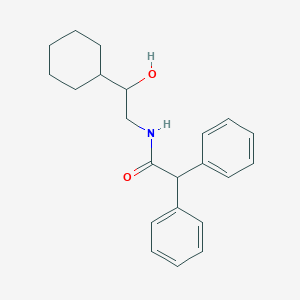
![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)
